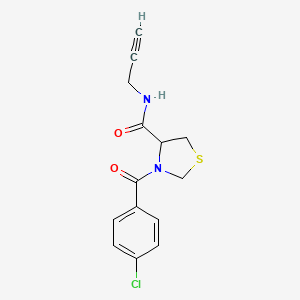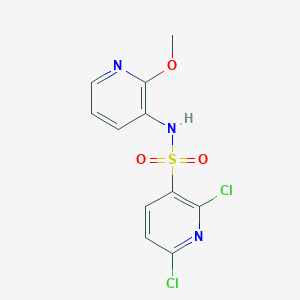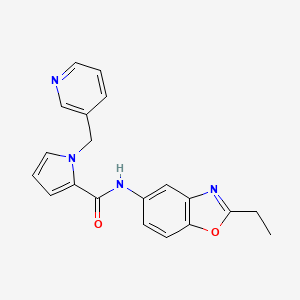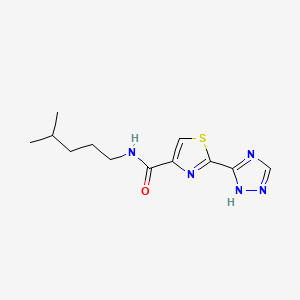![molecular formula C15H24N2O B7572934 N-[(2-methoxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)methanamine](/img/structure/B7572934.png)
N-[(2-methoxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-methoxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)methanamine, also known as MMMA, is a novel psychoactive substance that has gained significant attention in recent years due to its potential use in scientific research. MMMA belongs to the class of phenethylamines and is structurally similar to other psychoactive substances such as MDMA and MDA. The purpose of
Mécanisme D'action
The exact mechanism of action of N-[(2-methoxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)methanamine is not fully understood. However, it is believed to work by increasing the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. N-[(2-methoxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)methanamine has also been shown to inhibit the reuptake of these neurotransmitters, leading to increased levels in the brain.
Biochemical and Physiological Effects:
N-[(2-methoxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)methanamine has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause pupil dilation and sweating. N-[(2-methoxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)methanamine has also been shown to increase the release of various hormones such as cortisol and prolactin.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(2-methoxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)methanamine in lab experiments is its potential therapeutic applications in the treatment of various psychiatric disorders. N-[(2-methoxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)methanamine has also been shown to have potential use in enhancing cognitive function and improving memory. However, one limitation of using N-[(2-methoxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)methanamine in lab experiments is its psychoactive effects, which may make it difficult to control for confounding variables.
Orientations Futures
There are a number of future directions for research on N-[(2-methoxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)methanamine. One area of research could focus on further understanding the mechanism of action of N-[(2-methoxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)methanamine and its effects on neurotransmitter systems in the brain. Another area of research could focus on the potential therapeutic applications of N-[(2-methoxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)methanamine in the treatment of various psychiatric disorders. Additionally, research could focus on developing safer and more effective derivatives of N-[(2-methoxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)methanamine for use in scientific research.
Méthodes De Synthèse
The synthesis of N-[(2-methoxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)methanamine involves the reaction of 2-methoxybenzyl chloride with 1-methyl-4-piperidone in the presence of sodium hydride. The resulting product is then reduced with lithium aluminum hydride to yield N-[(2-methoxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)methanamine. This synthesis method has been described in detail in a research article published by the Journal of Medicinal Chemistry.
Applications De Recherche Scientifique
N-[(2-methoxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)methanamine has been shown to have potential therapeutic applications in the treatment of various psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder. It has also been studied for its potential use in enhancing cognitive function and improving memory. N-[(2-methoxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)methanamine has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, which may contribute to its therapeutic effects.
Propriétés
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-17-9-7-13(8-10-17)11-16-12-14-5-3-4-6-15(14)18-2/h3-6,13,16H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNFECHEKATUDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methoxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane](/img/structure/B7572882.png)

![5-[(5-chlorothiophen-2-yl)methyl]-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine](/img/structure/B7572895.png)

![4-[[3-(3,5-Dimethylpyrazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B7572909.png)

![[3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7572919.png)
![3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one](/img/structure/B7572921.png)
![2-[[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methylcarbamoylamino]propanediamide](/img/structure/B7572931.png)
![3-(6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl)-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7572941.png)